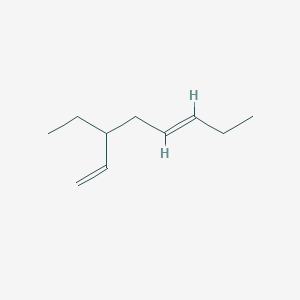

3-Ethyl-1,5-octadiene

Description

Fundamental Principles of Alkadiene Structure and Reactivity

Alkadienes, also known as dienes, are a specific type of unsaturated hydrocarbon containing two carbon-carbon double bonds. slideshare.netgenscript.com The chemical behavior and stability of dienes are profoundly influenced by the relative positions of these two double bonds. They are generally classified into three main categories:

Conjugated Dienes: In these molecules, the two double bonds are separated by a single bond. wikipedia.orgnumberanalytics.com This arrangement allows for the delocalization of pi electrons across the four-carbon system, leading to enhanced stability. scribd.com 1,3-butadiene (B125203) is a classic example. wikipedia.org

Isolated (or Unconjugated) Dienes: The double bonds in these dienes are separated by two or more single bonds. wikipedia.orgnumberanalytics.com As a result, the double bonds behave independently of one another, and their reactivity is similar to that of simple alkenes. slideshare.net An example is 1,4-pentadiene. numberanalytics.com

Cumulated Dienes (Allenes): In this class, one carbon atom is common to both double bonds. wikipedia.orgnumberanalytics.com These compounds are typically less stable and more reactive than other dienes. slideshare.net

The reactivity of dienes is a cornerstone of organic chemistry. Conjugated dienes, in particular, exhibit unique reactivity patterns. They can undergo 1,2-addition, where a reagent adds across one of the double bonds, and 1,4-addition, where the reagent adds to the two ends of the conjugated system, resulting in the formation of a new double bond in the center. wikipedia.orglibretexts.org They are also key participants in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comscribd.com

Significance of Diene Functionality in Organic Synthesis and Natural Product Chemistry

The diene functional group is of immense importance in the field of organic synthesis and is a common motif in a vast array of natural products. wikipedia.orgnumberanalytics.com The versatility of dienes makes them invaluable building blocks for the construction of complex molecular architectures. numberanalytics.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful and widely used reactions in organic synthesis for forming six-membered rings with a high degree of stereocontrol. libretexts.orgnumberanalytics.com This reaction has been instrumental in the total synthesis of numerous complex natural products, including steroids, terpenes, and alkaloids. numberanalytics.comnumberanalytics.com

Beyond cycloadditions, dienes participate in a variety of other transformations, including metathesis reactions, which are used to form new carbon-carbon double bonds, and various cross-coupling reactions. scribd.commdpi.com Many natural products, such as certain fatty acids and the phytohormone abscisic acid, contain conjugated diene systems that are crucial to their biological activity. genscript.commdpi.com Furthermore, dienes like isoprene (B109036) are the fundamental building blocks for a massive class of natural products known as terpenoids.

Contextualizing 3-Ethyl-1,5-octadiene within the broader Field of Unsaturated Hydrocarbon Research

This compound is an example of an isolated diene. nih.gov Its structure, featuring two double bonds separated by more than one single bond, means that it does not benefit from the stabilizing effects of conjugation seen in systems like 1,3-butadiene. wikipedia.org The IUPAC name for the (E)-isomer is (5E)-3-ethylocta-1,5-diene. nih.gov

Research into compounds like this compound is significant for several reasons. It serves as a model compound for studying the behavior of non-conjugated dienes. Its presence has been noted in the volatile profiles of certain natural products, such as olive oil, indicating its role in the complex chemistry of food science. chromatographyonline.comtandfonline.com Specifically, its isomers, (5Z)- and (5E)-3-ethyl-1,5-octadiene, have been identified as characteristic of the early stages of olive ripening. chromatographyonline.com The study of such compounds contributes to a deeper understanding of the biosynthesis of volatile organic compounds and their impact on flavor and aroma profiles.

Chemical and Physical Properties of this compound

The properties of this compound are documented in various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | nih.govnist.govnih.gov |

| Molecular Weight | 138.25 g/mol | nih.govnih.gov |

| IUPAC Name | (5E)-3-ethylocta-1,5-diene | nih.gov |

| Synonyms | 3-ethylocta-1,5-diene, 1,5-Octadiene (B8347438), 3-ethyl- | nih.govnist.gov |

| (E)-Isomer InChIKey | DXYBMKOHVHUXNV-BQYQJAHWSA-N | nist.gov |

| (Z)-Isomer InChIKey | DXYBMKOHVHUXNV-FPLPWBNLSA-N | nih.gov |

This table is interactive. Click on the headers to sort.

Spectral Information

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to identify and characterize this compound. The National Institute of Standards and Technology (NIST) has published mass spectral data for this compound. nist.govnist.gov The Kovats retention index, a parameter used in gas chromatography, has been experimentally determined for both the (E) and (Z) isomers on different types of columns. nih.govnih.gov

| Isomer | Column Type | Kovats Retention Index |

| (5E)-3-Ethyl-1,5-octadiene | Semi-standard non-polar | 949 |

| (5E)-3-Ethyl-1,5-octadiene | Standard polar | 1033, 1080 |

| (Z)-3-Ethyl-1,5-octadiene | Standard non-polar | 888 |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

Molecular Formula |

C10H18 |

|---|---|

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(5E)-3-ethylocta-1,5-diene |

InChI |

InChI=1S/C10H18/c1-4-7-8-9-10(5-2)6-3/h5,7-8,10H,2,4,6,9H2,1,3H3/b8-7+ |

InChI Key |

DXYBMKOHVHUXNV-BQYQJAHWSA-N |

SMILES |

CCC=CCC(CC)C=C |

Isomeric SMILES |

CC/C=C/CC(CC)C=C |

Canonical SMILES |

CCC=CCC(CC)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 1,5 Octadiene and Analogous Compounds

Alkylation Approaches in Diene Construction

Alkylation represents a fundamental strategy for constructing the carbon backbone of target molecules like 3-Ethyl-1,5-octadiene. This involves the addition of an alkyl group, in this case, an ethyl group, to a pre-existing diene or a precursor that can be converted into a diene.

The introduction of an ethyl group at the C3 position of a 1,5-octadiene (B8347438) framework can be achieved by the alkylation of a suitable precursor. One common approach involves the deprotonation of a less substituted diene at an allylic position to form a nucleophilic carbanion. This anion can then react with an electrophilic ethylating agent.

Modern advancements have led to methods such as palladium-catalyzed allylic C-H alkylation. researchgate.net This technique allows for the direct functionalization of a C-H bond at a position allylic to a double bond, bypassing the need for pre-functionalized substrates. In the context of synthesizing this compound, a 1,5-diene precursor could theoretically be subjected to such a reaction, where a palladium catalyst facilitates the cleavage of a C-H bond at the C3 position, followed by coupling with an ethyl electrophile. researchgate.net The reaction proceeds through the formation of an electrophilic π-allylpalladium intermediate, which is then attacked by a suitable nucleophile to form the desired product. researchgate.net

Ethyl halides, such as ethyl iodide or ethyl bromide, are common reagents for introducing an ethyl group in alkylation reactions. These compounds feature an electrophilic carbon atom due to the polarization of the carbon-halogen bond, making them susceptible to attack by nucleophiles. In the synthesis of dienes, after generating a nucleophilic site on the precursor molecule (e.g., an allylic carbanion), the ethyl halide serves as the source of the ethyl group.

The reactivity of the ethyl halide is crucial, with the general order being I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy. acs.org The choice of reagent can influence reaction rates and yields. The process is a classic example of nucleophilic substitution, where the diene precursor acts as the nucleophile.

| Reagent Type | Example | Role in Synthesis | Key Characteristics |

| Ethyl Halide | Ethyl Bromide (CH₃CH₂Br) | Provides the ethyl group for alkylation. | Electrophilic; reactivity depends on the halogen (I > Br > Cl). |

| Organometallic Reagent | Ethyllithium (CH₃CH₂Li) | Can act as a nucleophilic source of the ethyl group. | Strongly basic and nucleophilic. |

| Diene Precursor | 1,5-Octadiene | The hydrocarbon backbone to be alkylated. | Contains allylic C-H bonds that can be activated. |

| Catalyst | Palladium Complex (e.g., PdCl₂(dppf)) | Facilitates C-H activation for direct alkylation. acs.org | Enables atom- and step-economic transformations. researchgate.net |

Dehydrohalogenation Strategies for Octadiene Synthesis

Dehydrohalogenation is a powerful elimination reaction used to introduce unsaturation (i.e., double bonds) into an organic molecule by removing a hydrogen atom and a halogen atom from adjacent carbons. wikipedia.org This method is a cornerstone for the synthesis of alkenes and can be applied to create the diene structure of this compound from a suitable halogenated precursor.

The dehydrohalogenation of a haloalkane, such as a dihalogenated 3-ethyloctane, typically proceeds through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. saskoer.ca The E2 mechanism is generally favored when using a strong base, which is common for these syntheses. saskoer.cayoutube.com

The E2 mechanism is a concerted, one-step process where the base removes a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the halogen (the α-carbon). Simultaneously, the electrons from the C-H bond move to form a π-bond between the α and β carbons, and the halide ion departs as a leaving group. youtube.com For this reaction to occur efficiently, a specific stereochemical arrangement known as anti-periplanar geometry is often required, where the hydrogen and the leaving group are on opposite sides of the C-C bond. youtube.com

The choice of base is critical in dehydrohalogenation as it influences both the reaction rate and the regioselectivity of the resulting double bond. Strong bases are required to facilitate the removal of the proton. wikipedia.org The regiochemical outcome is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. youtube.com However, the use of a sterically hindered or "bulky" base can lead to the preferential formation of the less substituted alkene, an outcome known as the Hofmann product, because the bulky base can more easily access the less sterically hindered proton. youtube.comyoutube.com

| Basic Reagent | Formula | Characteristics | Typical Product Selectivity |

| Sodium Hydroxide | NaOH | Strong, unhindered base. | Tends to favor the Zaitsev (more substituted) product. youtube.com |

| Potassium Hydroxide | KOH | Strong, unhindered base, often used in an alcoholic solvent. wikipedia.orgdoubtnut.com | Generally favors the Zaitsev product. |

| Potassium tert-Butoxide | K⁺[C(CH₃)₃O⁻] | Strong, sterically hindered (bulky) base. wikipedia.org | Often favors the Hofmann (less substituted) product due to steric hindrance. youtube.comyoutube.com |

| Sodium Amide | NaNH₂ | Very strong base. | Effective for dehydrohalogenation, can also promote alkyne formation from dihalides. youtube.com |

Isomerization Techniques for Configurational and Positional Control

Catalytic olefin isomerization is a highly atom-economical process that has garnered significant attention. acs.org Many of these reactions are promoted by transition metal catalysts. For instance, cobalt and ruthenium complexes have been shown to effectively catalyze the positional isomerization of dienes. acs.orgresearchgate.net These reactions often proceed through a metal-hydride mechanism, involving steps like the insertion of an alkene into a metal-hydride bond followed by β-hydride elimination to form a new alkene isomer and regenerate the catalyst. researchgate.netacs.org This process can allow for the "walking" of a double bond along a carbon chain to a more thermodynamically stable position. researchgate.net

Furthermore, specific catalytic systems can control the geometry of the double bond. Cobalt-catalyzed systems have been developed for the stereoconvergent geometrical isomerization of 1,3-dienes, converting E/Z mixtures into the pure E-isomer with high selectivity. acs.org Such control is crucial for synthesizing specific stereoisomers of compounds like this compound. Recent developments have even explored contra-thermodynamic isomerization, which uses photocatalysis to convert more stable internal alkenes into less stable terminal alkenes, providing access to products that are difficult to obtain through traditional methods. nih.govnih.gov

| Catalyst System | Metal | Reaction Type | Key Outcome |

| CoCl₂ with amido-diphosphine-oxazoline ligand | Cobalt | Geometrical Isomerization | Converts E/Z mixtures of 1,3-dienes to the E-isomer with high stereoselectivity. acs.org |

| Cobalt complex with 8-oxazoline iminoquinoline ligand | Cobalt | Positional Isomerization | Catalyzes multipositional isomerization of conjugated dienes. acs.org |

| Grubbs Catalyst Decomposition Product | Ruthenium | Positional Isomerization | Ruthenium hydrides promote the isomerization of 1,3-dienes to more substituted forms. researchgate.net |

| FeCl₃ | Iron | Cycloisomerization | Catalyzes the cycloisomerization of 1,6-dienes. rsc.org |

| Decatungstate/Cobaloxime | Tungsten/Cobalt | Contra-Thermodynamic Isomerization | Photochemical system that converts internal alkenes to terminal alkenes. nih.govnih.gov |

Stereoselective and Regioselective Isomerization Processes

The precise control of double bond geometry and position is a critical aspect of modern organic synthesis, particularly for complex molecules containing multiple sites of unsaturation like this compound. While specific isomerization studies on this compound are not extensively documented, the principles of stereoselective and regioselective isomerization in analogous 1,3-diene and other unsaturated systems provide a framework for understanding potential transformations.

Stereocontrol in the isomerization of dienes, such as the conversion between E and Z isomers, can be challenging due to the multiple possible isomerization pathways. nih.gov Methodologies for achieving such selectivity often rely on transition-metal catalysis or photochemical methods. For instance, visible light-mediated regioselective (1E,3E → 1E,3Z) isomerization has been reported for certain 1,3-dienes, with high selectivity. nih.gov Computational studies suggest that such photoisomerization is a thermodynamically feasible process. nih.gov The stereoselective synthesis of 1,3-dienes can also be achieved through various modern synthetic methods, where isomerization is a key step. mdpi.com

Regioselective isomerization involves the controlled migration of a double bond from one position to another. In systems analogous to this compound, this could involve the conversion of the 1,5-diene to a conjugated 1,3- or 2,4-diene system. Such processes are often catalyzed by transition metals or strong bases and are driven by the formation of a thermodynamically more stable conjugated system. The specific outcome of these reactions would be highly dependent on the catalyst and reaction conditions employed.

Rearrangement Chemistry in Octadiene Systems

The carbon skeleton of octadiene systems can undergo a variety of rearrangement reactions, often driven by the formation of more stable structural isomers or facilitated by catalysts. These rearrangements are fundamental transformations in organic chemistry and can lead to a diverse array of products. Common rearrangement reactions in diene systems include sigmatropic rearrangements, such as the Cope and Claisen rearrangements, which proceed through cyclic transition states. libretexts.org

The Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. For a hypothetical substituted 1,5-octadiene, heating could induce a concerted reorganization of electrons to yield a new 1,5-diene isomer. The position of equilibrium is governed by the relative stability of the starting material and the product.

The Claisen rearrangement is another powerful libretexts.orglibretexts.org-sigmatropic rearrangement, specific to allyl vinyl ethers or allyl aryl ethers, that can lead to the formation of new carbon-carbon bonds. libretexts.org While not directly applicable to a hydrocarbon like this compound, it exemplifies the types of concerted rearrangements that unsaturated systems can undergo.

In addition to pericyclic reactions, octadiene systems, particularly those with bicyclic structures, can undergo rearrangements driven by ring strain. nih.gov For example, the rearrangement of bicyclo[2.2.2]octadiene systems has been a subject of study. acs.orgualberta.ca These rearrangements can be initiated by various means, including thermal activation or the use of metal catalysts, and can sometimes be subject to kinetic or thermodynamic control. nih.gov

Historical Perspectives on this compound Formation

Elucidation of Formation via Grignard Reagents

The formation of unsaturated hydrocarbons like this compound can be conceptually approached through classical organometallic chemistry, with Grignard reagents being a cornerstone of C-C bond formation since their discovery by Victor Grignard in 1900. acs.org While a specific synthesis of this compound via a Grignard reaction is not prominently detailed in early literature, the general reactivity of Grignard reagents provides a plausible pathway.

The synthesis could be envisioned through the coupling of an appropriate alkenyl halide with an organomagnesium halide. For instance, the reaction of a 3-ethyl-5-halo-1-octene with a suitable Grignard reagent, or the coupling of two different alkenyl Grignard reagents in the presence of a catalyst, could potentially form the this compound skeleton.

Historically, Grignard reagents have been instrumental in the synthesis of a vast array of organic compounds. Their utility in forming carbon-carbon bonds made them immediate and invaluable tools for synthetic chemists. acs.org Early investigations into their reactivity laid the groundwork for understanding how complex hydrocarbon frameworks could be assembled from simpler precursors. For example, the preparation of various octenoic acids has been documented using Grignard reagents, showcasing their application in building eight-carbon chains. lookchem.com

Early Academic Investigations into Related Unsaturated Hydrocarbons

The study of unsaturated hydrocarbons has been a central theme in organic chemistry for over a century. Early investigations were foundational to our understanding of the structure, bonding, and reactivity of molecules containing double and triple bonds. These studies encompassed a wide range of topics, from the fundamental combustion chemistry of unsaturated hydrocarbons to their synthesis and transformations. mdpi.com

The development of synthetic methodologies for unsaturated hydrocarbons was a significant focus of early academic research. These efforts were driven by the desire to understand the chemical properties of these compounds and to prepare them for various applications. The elucidation of reaction mechanisms, such as those involved in isomerization and rearrangement, was a key objective of these early studies.

Chemical Reactivity and Transformational Studies of 3 Ethyl 1,5 Octadiene

Oxidative Processes and Pathways Involving Diene Systems

The two double bonds in 3-Ethyl-1,5-octadiene are the primary sites of its chemical reactivity, especially in oxidative reactions. These processes can be initiated by enzymes or through autoxidation.

Investigation of Enzymatic Oxidative Reactions

The LOX pathway is initiated by the crushing of olives during oil extraction, which brings enzymes and substrates into contact ccsenet.org. The enzymes oxidize the fatty acids, which are then cleaved by hydroperoxide lyase to produce various aldehydes and other volatile compounds ccsenet.orgbiomedres.us. This compound is believed to be formed through the same branch of the LOX pathway that produces C5 compounds nih.gov. The concentration of this compound in olive oil can vary depending on the olive cultivar, geographical origin, and ripeness of the olives at harvest mdpi.commdpi.comtandfonline.com. For instance, it has been identified as a significant volatile component in Kalinjot and Oliva Rossa landrace olive oils mdpi.comitjfs.com.

The table below summarizes the detection of this compound in various olive oil studies.

| Olive Oil Cultivar/Region | Reported Presence of this compound | Reference(s) |

| Cretan Virgin Olive Oils | Detected in all samples (0.12–4.91%) | nih.gov |

| Oliva Rossa (Apulian landrace) | A remarkable amount was found. | mdpi.com |

| Eastern Morocco | Detected in all analyzed aroma fractions. | ccsenet.orgsemanticscholar.org |

| Albanian Kalinjot | Detected as isomers. | itjfs.com |

| Greek Monovarietal (Amfissis) | Detected as isomers. | biomedres.us |

| Turkish (Aegean and Southeastern Anatolia) | Found in higher proportions in these regions. | tandfonline.com |

Research into Autoxidation Mechanisms of Polyunsaturated Hydrocarbons

In the context of olive oil, where this compound is found, autoxidation is a key process in the degradation of quality, leading to rancidity tandfonline.com. The process is initiated by the formation of free radicals, which then react with oxygen to form peroxy radicals. These radicals can abstract hydrogen atoms from other unsaturated molecules, propagating the chain reaction. The presence of double bonds in this compound makes it susceptible to such radical attack.

The likely steps in the autoxidation of this compound would involve:

Initiation: Formation of a carbon-centered radical by abstraction of an allylic hydrogen atom.

Propagation: The carbon radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide and a new carbon radical.

Termination: The reaction stops when two radicals combine.

The products of autoxidation are typically hydroperoxides, which can further decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and other hydrocarbons. In olive oil, the presence of compounds like hexanal (B45976) is attributed to both the LOX pathway and autoxidation semanticscholar.org.

Polymerization and Copolymerization Research with Diene Monomers

A comprehensive search of scientific literature and patent databases did not yield any specific studies on the use of this compound as a monomer in synthetic rubber development or its incorporation into other polymer architectures.

Role of this compound in Synthetic Rubber Development

There is no available information to suggest that this compound has been investigated or utilized in the development of synthetic rubbers. Research in this area tends to focus on conjugated dienes like 1,3-butadiene (B125203) and isoprene (B109036), or specific non-conjugated dienes like 5-ethylidene-2-norbornene (ENB) for the production of EPDM (ethylene-propylene-diene monomer) rubbers. A patent for an ethylene (B1197577) copolymer rubber composition mentions a list of possible non-conjugated polyenes, including isomers such as 5-ethyl-1,5-octadiene and 6-ethyl-1,5-octadiene, but not this compound itself googleapis.com.

Incorporation of Diene Units into Polymer Architectures

Similarly, there is no evidence from the searched literature of this compound being incorporated as a diene unit into other polymer architectures. While there are numerous studies on the copolymerization of various dienes to create polymers with specific properties, this compound does not appear to be a monomer of interest in the available research. One study on the synthesis of thermosensitive copolymers involved a monomer named 3-ethyl-1-vinyl-2-pyrrolidone, but this is a structurally different compound and not a diene mdpi.com.

This compound as a Chemical Intermediate

The use of this compound as a chemical intermediate in organic synthesis is not documented in the reviewed scientific literature. While its structure suggests potential for further chemical transformations, such as additions to the double bonds or metathesis reactions, no specific examples of its application as a building block for other molecules were found.

Stereochemical Characterization and Isomeric Research of 3 Ethyl 1,5 Octadiene

Identification and Differentiation of (5Z)- and (5E)-3-Ethyl-1,5-octadiene Isomers

The two primary geometric isomers of 3-Ethyl-1,5-octadiene are (5Z)-3-Ethyl-1,5-octadiene and (5E)-3-Ethyl-1,5-octadiene. nist.govnist.gov Their identification and differentiation rely heavily on sophisticated analytical techniques that can discern subtle differences in their molecular structures.

Spectroscopic methods are paramount in the characterization of these isomers. While detailed, publicly available NMR and IR spectra specifically comparing the two isomers are not extensively documented in the provided search results, mass spectrometry provides valuable information. The NIST WebBook provides mass spectrometry data for this compound, which is crucial for identifying the compound by its fragmentation pattern under electron ionization. nist.gov

Key Identifiers for this compound Isomers:

| Property | (5Z)-3-Ethyl-1,5-octadiene | (5E)-3-Ethyl-1,5-octadiene |

| IUPAC Name | (5Z)-3-ethylocta-1,5-diene nih.gov | (5E)-3-ethylocta-1,5-diene nih.gov |

| Molecular Formula | C₁₀H₁₈ nih.gov | C₁₀H₁₈ nih.gov |

| Molecular Weight | 138.25 g/mol nih.gov | 138.25 g/mol nih.gov |

| InChIKey | DXYBMKOHVHUXNV-FPLPWBNLSA-N nih.gov | DXYBMKOHVHUXNV-BQYQJAHWSA-N nist.gov |

Chromatographic Separation Techniques for Diene Stereoisomers

Gas chromatography (GC) is the cornerstone technique for separating diene stereoisomers like (5Z)- and (5E)-3-Ethyl-1,5-octadiene. nist.govuct.ac.za The choice of the GC column, specifically its stationary phase, is critical for achieving successful separation.

Different isomers will exhibit varying retention times based on their boiling points and interactions with the stationary phase. The NIST Chemistry WebBook contains gas chromatography data for this compound, including retention indices on various columns, which aids in the identification of its isomers. nist.gov For instance, the Kovats retention index, a relative measure of retention time, can be used to differentiate between isomers. The experimental Kovats retention index for (Z)-3-Ethyl-1,5-octadiene on a standard non-polar column is listed as 888, while values for the (E) isomer are also available. nih.govnih.gov

Capillary columns, known for their high efficiency, are particularly well-suited for separating closely related isomers. researchgate.netvurup.sk The polarity of the stationary phase plays a significant role; non-polar columns separate based on boiling point differences, while polar columns provide separation based on dipole-dipole or other specific interactions. For diene stereoisomers, the subtle differences in their shapes and electronic distributions due to the cis or trans configuration of the double bond can be exploited for separation on appropriate stationary phases.

Kovats Retention Index Data for this compound Isomers:

| Isomer | Column Type | Retention Index |

| (Z)-3-Ethyl-1,5-octadiene | Standard non-polar | 888 nih.gov |

| This compound (isomer not specified) | Semi-standard non-polar | 949 nih.gov |

| This compound (isomer not specified) | Standard polar | 1033, 1080 nih.gov |

Impact of Isomeric Purity on Analytical Detection and Chemical Behavior

The isomeric purity of a sample of this compound significantly influences its analytical detection and chemical behavior. In analytical chemistry, the presence of multiple isomers can complicate chromatographic analysis, potentially leading to overlapping peaks or misidentification if the separation method is not optimized. A pure sample of a single isomer will yield a sharp, single peak under appropriate GC conditions, facilitating accurate quantification and identification.

From a chemical behavior perspective, the geometry of the double bond in the (5Z) and (5E) isomers can affect their reactivity in stereospecific reactions. The accessibility of the double bond to reagents can differ between the two isomers due to steric hindrance. For example, in reactions such as epoxidation or hydroboration, the stereochemistry of the starting material can dictate the stereochemistry of the product. Therefore, the isomeric purity of this compound is a critical factor in synthetic chemistry where specific stereoisomers are desired as products.

Furthermore, the biological activity of a molecule can be highly dependent on its stereochemistry. While specific data on the differential biological effects of (5Z)- and (5E)-3-Ethyl-1,5-octadiene are not detailed in the provided search results, it is a well-established principle in pharmacology and toxicology that different stereoisomers can have vastly different effects.

Advanced Analytical Methodologies for Detection and Quantification of 3 Ethyl 1,5 Octadiene

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like 3-Ethyl-1,5-octadiene. nih.govtandfonline.com This powerful technique separates individual components from a complex mixture, which are then detected and identified based on their unique mass-to-charge ratio and fragmentation patterns. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled GC-MS

Headspace solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique that, when coupled with GC-MS, provides a sensitive and solvent-free method for the analysis of volatile and semi-volatile compounds, including this compound. nih.govnih.govmdpi.comscielo.brmdpi.com This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com Subsequently, the fiber is transferred to the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed and introduced into the GC column for separation and subsequent detection by the mass spectrometer. nih.gov

The efficiency of the HS-SPME technique is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.govmdpi.com For the analysis of a broad range of volatiles, including hydrocarbons like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected due to its high extraction efficiency for a wide array of analytes. nih.govmdpi.comnih.gov Optimization of parameters such as incubation and extraction temperature and time is crucial to achieve the highest sensitivity and prevent thermal degradation of the target compounds. nih.govmdpi.com For instance, in the analysis of olive oil volatiles, an extraction temperature of 55°C for 50 minutes has been found to be effective. nih.gov

Interactive Table: HS-SPME-GC-MS Parameters for this compound Analysis in Olive Oil

| Parameter | Recommended Condition | Source |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | nih.govmdpi.comnih.gov |

| Extraction Temperature | 40°C - 55°C | nih.govnih.govmdpi.com |

| Extraction Time | 20 min - 90 min | tandfonline.comnih.gov |

| Desorption Temperature | 240°C - 250°C | nih.govtandfonline.com |

| Desorption Time | 5 min - 12 min | nih.gov |

Application of Variable-Energy Electron Ionization in MS Analysis

Standard electron ionization (EI) in mass spectrometry typically operates at 70 electron volts (eV), which can cause extensive fragmentation of molecules. researchgate.net This high degree of fragmentation can sometimes lead to a weak or absent molecular ion, making definitive identification challenging, especially for isomeric compounds that may produce similar fragment ions. researchgate.netspectroscopyonline.com

Variable-energy electron ionization (ve-EI) offers a solution to this challenge by allowing the use of lower ionization energies (typically 12-20 eV). spectroscopyonline.comnih.govchromatographyonline.com By reducing the ionization energy, ve-EI minimizes fragmentation, resulting in a more prominent molecular ion and preserving structurally significant fragment ions. spectroscopyonline.comnih.gov This "soft ionization" technique enhances the ability to differentiate between closely related isomers and improves the confidence in compound identification. spectroscopyonline.comnih.govnih.govmdpi.com

In the context of complex volatile mixtures where isomers of this compound might be present, ve-EI can be particularly advantageous. nih.govchromatographyonline.com For example, in the analysis of extra virgin olive oil, ve-EI has been used to obtain clearer mass spectra for various compounds, aiding in their identification. chromatographyonline.comchromatographyonline.com The ability to switch between standard 70 eV and lower ionization energies provides complementary data; the 70 eV spectra can be used for library matching, while the low-energy spectra offer enhanced molecular ion information for more confident structural elucidation. spectroscopyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC–TOF-MS)

For highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides a significant enhancement in separation power and sensitivity. researchgate.netunito.itives-openscience.eu

Enhanced Separation Power for Complex Chemical Volatilomes

GC×GC utilizes two capillary columns with different stationary phase selectivities connected in series via a modulator. researchgate.netunito.it The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. unito.it This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly increased peak capacity compared to conventional one-dimensional GC. researchgate.netunito.it This enhanced separation is crucial for resolving co-eluting compounds that would otherwise overlap in a single chromatographic run, a common issue in the analysis of complex volatilomes like those found in food and biological samples. nih.govmdpi.comresearchgate.net

The application of GC×GC-TOF-MS has been instrumental in the detailed characterization of the volatile fraction of extra virgin olive oil, where isomers of this compound, such as (5Z)- and (5E)-3-ethyl-1,5-octadiene, have been successfully separated and identified. nih.govmdpi.comresearchgate.net The structured nature of the GC×GC chromatogram, where chemically related compounds often appear in specific regions, further aids in the identification process. nih.gov

High-Resolution Fingerprinting and Tandem Data Stream Fusion

The combination of GC×GC with a high-speed TOF-MS detector generates a massive amount of data, creating a detailed chemical fingerprint of the sample. nih.govresearchgate.netresearchgate.net Each point in the two-dimensional chromatogram is associated with a full mass spectrum, allowing for in-depth analysis of the sample's composition. researchgate.net This high-resolution fingerprinting is valuable for comparative studies, such as differentiating olive oils based on cultivar or geographical origin. ives-openscience.euresearchgate.net

Furthermore, the concept of tandem data stream fusion, where data from different analytical dimensions (in this case, the two GC separations and the mass spectral data) are combined, provides a more comprehensive understanding of the sample. nih.gov When combined with variable-energy ionization, GC×GC-TOF-MS becomes an even more powerful tool, providing both high-resolution separation and enhanced spectral information for confident peak assignment. nih.govchromatographyonline.com This multi-dimensional approach has been successfully used to monitor subtle changes in the volatile profiles of complex matrices. nih.gov

Electronic Nose Systems in Diene Profiling

Electronic nose systems, which are arrays of chemical sensors, offer a rapid and non-destructive approach to the analysis of volatile compounds. nih.govresearchgate.net These systems provide a "fingerprint" of a sample's aroma profile by detecting changes in the electrical resistance of the sensors upon exposure to volatile compounds. nih.gov

Interactive Table: Correlations between Electronic Nose Sensors and this compound Isomers

| Sensor | Target Gases | Correlation with this compound Isomers | Source |

| MQ3 | Alcohol | Positive (r = 0.32, 0.28, 0.51 for Isomers I, II, III respectively) | mdpi.com |

| MQ137 | Ammonia | Positive (r = 0.50 for Isomer III) | mdpi.com |

| MQ138 | Benzene, Alcohol, Ammonia | Positive (r = 0.29 for Isomer III) | mdpi.com |

Potentiometric Electronic Tongue Applications for Volatile Compound Assessment

Potentiometric electronic tongues (e-tongues) are advanced sensory-mimicking analytical instruments used for the assessment of complex liquid samples. nih.govpnfs.or.kr These systems are composed of an array of cross-sensitive potentiometric sensors which interact with dissolved compounds, generating a unique pattern of electrical signals, often referred to as a "fingerprint" of the sample. srce.hrmdpi.com The fundamental principle involves measuring the potential difference between the sensor membranes and a reference electrode, with the resulting voltages being processed by pattern recognition software. nih.govpnfs.or.kr

While primarily designed for analyzing non-volatile, taste-related compounds, research has explored their applicability to the assessment of volatile compounds. nih.govpnfs.or.kr Electronic tongues have been widely applied in the food and beverage industry to evaluate product quality, such as determining the rancidity of olive oils, evaluating the sensory profiles of wines, and differentiating coffees. nih.gov The technology is recognized for being rapid, cost-effective, and easy to handle. nih.govpnfs.or.kr

However, for the direct assessment of volatile compounds in a solution, the efficacy of potentiometric electronic tongues may be limited compared to established methods. One study verified that a potentiometric device showed lower accuracy for evaluating volatile compounds in solution when compared directly with Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). csic.es Despite this, the e-tongue is often used in conjunction with an electronic nose (e-nose), which is specifically designed to detect volatile organic compounds (VOCs), to provide a more comprehensive chemical profile of a sample. nih.govpnfs.or.krmdpi.com The combination of these technologies can be a powerful tool for the rapid assessment of both taste and aroma profiles. nih.gov

Correlation of Sensor Responses with Specific Diene Compounds

The correlation of sensor responses from electronic sensing systems with specific chemical compounds is a critical step in validating their use for quantitative or qualitative analysis. This is typically achieved by using multivariate statistical methods, such as regression analysis, to link the sensor array's output to concentration data obtained from traditional analytical techniques like gas chromatography. srce.hrpsu.edu

In the context of diene analysis, research has successfully established correlations between sensor responses and the concentration of specific volatile compounds, including this compound. An investigation into single-cultivar olive oils utilized an electronic nose, a device conceptually similar to an e-tongue but for gaseous analytes, to analyze volatile components. psu.edu The study performed a regression analysis to relate the sensor response patterns to the concentrations of six specific volatile compounds, including (E)-3-ethyl-1,5-octadiene, which were quantified using HS-SPME/GC/MS. psu.edu

The results indicated a strong relationship between the e-nose sensor signals and the concentration of the target diene. The goodness of fit of the regression model is often evaluated by the multiple coefficient of determination (R²). A backward selection analysis identified that sensors based on tin dioxide (SnO2) doped with platinum (Pt) and nickel (Ni) played a predominant role in the regression model for (E)-3-ethyl-1,5-octadiene. psu.edu

| Chemical Compound | R² (Full Model) | Adjusted R² (Full Model) | *R² (Reduced Model) | Adjusted *R² (Reduced Model) |

|---|---|---|---|---|

| Ethanol | 0.7876 | 0.6112 | 0.7680 | 0.6810 |

| 1-Penten-3-one | 0.9228 | 0.8585 | 0.8808 | 0.8626 |

| Hexanal (B45976) | 0.9536 | 0.9149 | 0.9536 | 0.9271 |

| (E)-3-Ethyl-1,5-octadiene | 0.8205 | 0.6709 | 0.8085 | 0.7367 |

*Reduced regression model after backward selection analysis.

Such correlations demonstrate the potential of sensor-based systems as rapid screening tools to estimate the concentration of specific dienes like this compound, complementing the more time-consuming but precise chromatographic methods. psu.edu

Emerging Spectroscopic and Chromatographic Techniques for Diene Analysis

The analysis of complex volatile fractions containing dienes such as this compound has been significantly advanced by emerging and sophisticated analytical techniques. mdpi.com These methods offer enhanced sensitivity, specificity, and the ability to resolve and identify isomeric compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly when combined with Headspace Solid-Phase Microextraction (HS-SPME) , is a widely employed and powerful technique for the analysis of volatile compounds in olive oil, including this compound. psu.edumdpi.com This method allows for the extraction and concentration of volatiles from the sample headspace before separation and identification. nih.gov Studies have used this approach to quantify this compound, revealing significant variations in its concentration depending on the olive cultivar. mdpi.com For instance, one study recorded the highest average concentration in the Topiki Makris cultivar (858.9 ± 343.2 μg/kg) and the lowest in the Athinolia cultivar (198.7 ± 148.4 μg/kg). mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS) represents a further evolution in chromatographic analysis. nih.govspectroscopyonline.comchromatographyonline.com This technique provides a vastly increased separation power by using two different chromatographic columns, which is particularly useful for resolving co-eluting compounds in highly complex samples. spectroscopyonline.comchromatographyonline.com GC×GC–TOF-MS has been used to create detailed "fingerprints" of volatile profiles in high-quality extra-virgin olive oils. nih.gov In such studies, both the (5Z)- and (5E)- isomers of this compound have been successfully separated and identified, which is often challenging with conventional one-dimensional GC. spectroscopyonline.comchromatographyonline.com The use of variable-energy electron ionization (e.g., 70 eV and 12 eV) in the mass spectrometer can further aid in structural elucidation by providing complementary fragmentation patterns. spectroscopyonline.comchromatographyonline.com

Gas Chromatography–Vacuum Ultraviolet (GC-VUV) Spectroscopy is another emerging technique that offers distinct advantages for diene analysis. petro-online.com VUV spectroscopy measures the absorption of light in the 120–240 nm range. Conjugated dienes exhibit distinct spectral features above 200 nm, which allows them to be clearly distinguished from other hydrocarbon classes like saturates, olefins, and mono-aromatics. petro-online.com This selectivity makes GC-VUV a powerful tool for both the identification and quantification of conjugated dienes, overcoming challenges faced by mass spectrometry where isomers can have very similar fragmentation patterns. petro-online.com

| Volatile Compound (mg/kg) | Kalinjot1 (mean ± SD) | Kalinjot2 (mean ± SD) |

|---|---|---|

| This compound (1) | 0.21 ± 0.03 | 0.19 ± 0.04 |

| This compound (2) | 0.17 ± 0.01 | 0.15 ± 0.01 |

| This compound (3) | 1.08 ± 0.13 | 0.74 ± 0.10 |

| This compound (4) | 0.84 ± 0.12 | 0.67 ± 0.10 |

| This compound (5) | 0.32 ± 0.04 | 0.26 ± 0.02 |

These advanced methods provide researchers with powerful capabilities to detect, quantify, and differentiate isomers of this compound and other related dienes, contributing to a deeper understanding of their role in the chemical profiles of various products.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1,5 Octadiene

Density Functional Theory (DFT) Studies on Alkadiene Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For alkadienes such as 3-Ethyl-1,5-octadiene, DFT is instrumental in predicting molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.netresearchgate.net

DFT studies on related non-conjugated dienes have explored various aspects of their chemistry. For instance, research on the cycloisomerization of 1,6-enynes to form non-conjugated dienes has utilized DFT to elucidate reaction mechanisms. acs.orgpku.edu.cn These studies reveal how the catalyst, such as InCl₃, influences the reaction pathway, favoring the formation of non-conjugated systems over their conjugated counterparts. acs.orgpku.edu.cn The calculations can explain preferences for certain products by analyzing the energies of transition states and intermediates. acs.orgpku.edu.cn For example, the coordination of the catalytic species to the diene product can lower the energy of the transition state leading to the non-conjugated isomer. acs.org

The performance of various DFT functionals is often benchmarked for specific types of reactions. For isomerization reactions where a conjugated diene is converted to a non-conjugated diene, double-hybrid DFT (DHDFT) procedures have shown excellent performance, often achieving "chemical accuracy." researchgate.net In contrast, some conventional DFT methods can have difficulty accurately describing these types of reactions. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results that align with experimental findings. researchgate.netnih.gov

Table 1: Representative Theoretical Data for Alkadienes This table presents calculated thermodynamic properties for (E)-3-Ethyl-1,5-octadiene using the Joback and Crippen methods, which are estimation techniques. It serves as an illustration of the types of data generated through computational chemistry.

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° (Standard Gibbs free energy of formation) | 198.94 | kJ/mol | Joback Method chemeo.com |

| ΔfH°gas (Enthalpy of formation at standard conditions) | -12.36 | kJ/mol | Joback Method chemeo.com |

| ΔvapH° (Enthalpy of vaporization at standard conditions) | 36.75 | kJ/mol | Joback Method chemeo.com |

| logPoct/wat (Octanol/Water partition coefficient) | 3.555 | Crippen Method chemeo.com | |

| Tboil (Normal Boiling Point Temperature) | 428.60 | K | Joback Method chemeo.com |

Molecular Docking Analyses Related to Diene Interactions within Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a diene-containing compound, might interact with a biological target, typically a protein or nucleic acid. nih.govrasayanjournal.co.in

While specific molecular docking studies on this compound are not prevalent in the literature, the principles can be applied to understand its potential biological interactions. For instance, research on other dienes and related compounds has used docking to explore their binding affinities and modes of interaction with various enzymes and receptors. researchgate.netnih.gov A study on extra virgin olive oil components, which include various volatile compounds, employed molecular docking to evaluate their binding to biological targets. nih.gov

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net These calculations can help identify key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. For example, docking studies on a diarylpentanoid, a curcumin (B1669340) analog containing a diene-like structure, helped to understand its antiproliferative activity on lung cancer cells by identifying its interactions within signaling pathways. nih.gov

In Silico Modeling of Diene Formation Pathways and Reactivity Profiles

In silico modeling encompasses a wide range of computational methods used to simulate chemical processes. For dienes like this compound, these models can be used to investigate formation pathways, such as those occurring during catalytic oligomerization, and to predict reactivity in various chemical reactions. researchgate.net

Theoretical methods can predict the degree of ethylene (B1197577) oligomerization by certain catalysts, which can lead to the formation of various dienes. researchgate.net These models often rely on calculating the Gibbs free activation energy for competing reaction steps, such as chain propagation versus termination. researchgate.net DFT calculations are a key component of these models, providing the necessary energetic data to predict reaction outcomes. researchgate.net

The reactivity of dienes, such as in Diels-Alder reactions, is another area where in silico modeling provides valuable insights. nih.govacs.orgresearchgate.netnih.gov Computational studies can analyze the distortion and interaction energies of the diene and dienophile to predict reaction rates and stereoselectivity. acs.orgresearchgate.netnih.gov For example, the reactivity of cyclic dienes has been shown to depend on the distortion required to achieve the transition state geometry. acs.orgresearchgate.netnih.gov These models can also elucidate the role of catalysts and noncovalent interactions in directing the course of a reaction. organic-chemistry.org

Quantum Mechanical Perspectives on Unsaturated Hydrocarbon Chemistry

Quantum mechanics provides the fundamental framework for understanding the electronic structure and behavior of molecules. aip.orgcaltech.edu For unsaturated hydrocarbons like this compound, quantum mechanical principles govern their stability, reactivity, and spectroscopic properties. tandfonline.comresearchgate.net

Early quantum mechanical treatments of unsaturated molecules compared valence bond theory and molecular orbital theory, providing foundational insights into the nature of chemical bonding in these systems. aip.orgcaltech.edu More modern approaches, such as those based on DFT, allow for highly accurate calculations of molecular properties. nih.gov The concept of frontier molecular orbitals (HOMO and LUMO) is particularly important for understanding the reactivity of dienes. The energy gap between the HOMO and LUMO can be correlated with the kinetic stability of the molecule and its propensity to participate in reactions like cycloadditions. rsc.org

Quantum mechanical calculations are also used to analyze the thermodynamics of isomerization reactions, such as the conversion between conjugated and non-conjugated dienes. researchgate.netresearchgate.net These studies help to quantify the stabilizing effect of π-conjugation. scribd.com The results of these calculations can be compared with experimental data to validate the theoretical models and provide a deeper understanding of the factors controlling the relative stability of different isomers. researchgate.netresearchgate.net

Occurrence and Formation Research in Natural Systems As a Research Finding

Research on Presence and Variability in Virgin Olive Oil Volatilome

The volatile fraction of virgin olive oil, which contains hundreds of chemical compounds, is responsible for its distinctive aroma and flavor profile. Among these, 3-Ethyl-1,5-octadiene has been identified as a compound of interest in numerous studies. It is a hydrocarbon that can exist as different isomers, such as (5Z)-3-Ethyl-1,5-octadiene and (5E)-3-Ethyl-1,5-octadiene. nih.gov Its presence and concentration are not constant, varying significantly based on a multitude of genetic and environmental factors.

Correlation with Olive Cultivar and Varietal Differentiation Markers

The genetic makeup of the olive cultivar is a primary determinant of the volatile profile of the resulting oil. Research has consistently demonstrated that this compound is a key marker for differentiating between olive oil varieties.

Studies on Greek olive oils have identified this compound as one of several volatile compounds that can successfully discriminate between oils from different cultivars. mdpi.com For instance, significant variations in the concentration of this compound were observed among various Greek cultivars, with 'Topiki Makris' exhibiting the highest levels and 'Athinolia' the lowest. mdpi.com This suggests a strong genetic influence on the biosynthetic pathways leading to its formation. mdpi.com Similarly, research on Turkish olive oils concluded that the cultivar had a highly significant effect on the levels of this compound. tandfonline.com

Further research has pinpointed specific isomers as being characteristic of certain cultivars. For example, (5Z)- and (5E)-3-Ethyl-1,5-octadiene have been identified as markers for Spanish 'Picual' extra virgin olive oils (EVOOs). unito.it In Italy, isomers of this compound proved crucial in distinguishing monovarietal Protected Designation of Origin (PDO) EVOOs from commercial blended oils, which generally contain lower amounts of these compounds. nih.gov This underscores the compound's utility in verifying the authenticity of high-quality, single-cultivar olive oils. nih.gov Studies involving Croatian cultivars like 'Istarska bjelica' and 'Leccino' also showed different concentrations of this compound, reinforcing its role as a varietal marker. mdpi.com

Table 1: Concentration of this compound in Different Greek Olive Cultivars Data sourced from a 2020 study on Greek virgin olive oils.

| Cultivar | Mean Concentration (μg/kg) | Standard Deviation (μg/kg) |

| Topiki Makris | 858.9 | 343.2 |

| Athinolia | 198.7 | 148.4 |

This table is interactive. You can sort and filter the data.

Influence of Geographic Origin and Environmental Factors on Diene Levels

Beyond genetics, the geographical origin and prevailing environmental conditions of the olive grove significantly impact the chemical composition of the oil. This compound levels have been shown to vary with the "terroir" of the olives.

In Greece, this compound was among the discriminant compounds used to classify olive oils based on their geographical origin. mdpi.com A study on Turkish olive oils found higher proportions of this compound in oils from the Aegean and Southeastern Anatolia regions compared to others. tandfonline.com The harvest year, reflecting annual climatic variations, can also interact with the cultivar to influence the concentration of this compound. researchgate.net

However, the relationship is not always straightforward. A study of the Amfissis cultivar from two distinct Greek regions, Magnesia and Phocis, found no significant difference in the levels of this compound isomers, even though general disparities in VOO chemical configuration are known to be linked to geography. biomedres.usbiomedres.us This suggests that for some cultivars, the genetic predisposition for producing this compound may be more dominant than the environmental influences. Nevertheless, researchers often conclude that significant variations in the diene's concentration are attributable to a combination of cultivar and the environmental conditions in which the olive tree is grown. mdpi.com Abiotic stressors, such as the severe climatic conditions found in southern Tunisia, have been shown to prompt olive trees to produce more secondary metabolites like essential oils as a defense mechanism against oxidative stress, indicating a strong environmental link to volatile production. researchgate.net

Impact of Olive Ripeness and Harvesting Practices on Volatile Profiles

The maturity of the olive fruit at the time of harvest is a critical factor that alters the enzymatic activity within the fruit, thereby changing the profile of volatile compounds in the final oil. Several studies have linked the presence of this compound to the early stages of olive ripening.

Specifically, (5Z)-3-Ethyl-1,5-octadiene and (5E)-3-Ethyl-1,5-octadiene have been confirmed as reliable markers for the early stages of ripening in olives of the 'Picual' cultivar. nih.govunito.it Their presence was noted in olives at the beginning of the maturation process, independent of the specific variety. unito.it This indicates that the compound is likely formed through enzymatic pathways that are most active before the fruit reaches full ripeness.

The harvesting process itself, including the timing and methods used, directly controls the ripeness index of the olives processed, which in turn modulates the final concentration of volatiles like this compound in the oil. unito.it

Modulation by Processing Conditions, including Malaxation Temperature and Heat Treatment

Malaxation, the process of slowly churning the olive paste to encourage oil droplets to coalesce, is a critical step where temperature can be controlled to modulate the oil's final characteristics. Research shows that the concentration of this compound is sensitive to these processing temperatures, although the effect may vary by cultivar.

One study demonstrated a clear, positive correlation between processing temperature and the amount of this compound. As the crushing temperature of the olive paste increased from 15°C to 30°C, the relative percentage of the compound in the resulting oil steadily rose. csic.es

Table 2: Effect of Crushing Temperature on this compound Levels Data shows the relative peak area (%) of the compound.

| Crushing Temperature | Relative Area (%) of this compound |

| 15 °C | 1.69 |

| 20 °C | 2.86 |

| 25 °C | 4.23 |

| 30 °C | 5.65 |

This table is interactive. You can sort and filter the data.

Conversely, a study on 'Arbequina' olives found that a lower malaxation temperature of 20°C was characteristic for producing EVOOs with higher levels of this compound compared to 25°C and 30°C. mdpi.com This apparent contradiction highlights a cultivar-specific response to thermal processing. The activity of key enzymes in the lipoxygenase (LOX) pathway, from which this compound is derived, is known to be temperature-sensitive. mdpi.comaziendabettini.com Processing at temperatures above 25-30°C can partially inhibit these enzymes, altering the final volatile profile. aziendabettini.com The specific conditions of malaxation, including temperature and duration, are therefore crucial variables that producers can manipulate to influence the concentration of this compound. mdpi.com

Association with Oxidative Degradation Processes and Quality Markers

The role of this compound as an indicator of olive oil quality is complex, with scientific literature presenting seemingly conflicting findings. Some studies associate it with high-quality, fresh oils, while others link it to oxidative processes.

On one hand, isomers of this compound were found in significantly higher amounts in high-quality, monovarietal Italian PDO EVOOs compared to commercial blended oils. nih.gov The commercial blends were characterized by compounds associated with fermentation and undesirable processes, suggesting that this compound is a marker for authentic, high-grade oil. nih.govirb.hr In many studies, it is listed as a key contributor to the unique fingerprint of a cultivar, alongside other compounds responsible for positive "green" and "fruity" aromas. mdpi.comresearchgate.net

On the other hand, some research suggests a link to degradation. One study proposes that pentene dimers, including this compound, are produced from the decomposition of oleic acid hydroperoxides and can be correlated with oxidized or defective oils. researchgate.net Another study observed that the concentration of this compound could increase during storage, suggesting it may be a result of the autoxidation of linolenic acid and therefore a potential marker for quality degradation over time. nih.gov

This discrepancy indicates that the role of this compound may be context-dependent. It could be that its initial concentration is genetically determined and a marker of authenticity, but its levels may also increase later as a result of specific oxidative pathways during long-term storage.

Response to Abiotic and Biotic Stressors (e.g., Insect Infestation)

Plants respond to environmental stresses, both abiotic (like drought or temperature) and biotic (like insect attacks or pathogens), by altering their metabolism and producing a range of volatile organic compounds. These volatiles can act as defense mechanisms or signaling molecules.

This compound is recognized as a plant metabolite. nih.gov While direct links to specific insect infestations are not extensively documented, the broader context of plant defense is relevant. The lipoxygenase (LOX) pathway, which is central to the formation of many olive oil volatiles, is a key part of the plant's defense system against herbivores. researchgate.net Volatile emissions from olive trees, which can include various dienes, are known to play a fundamental role in attracting pests like the olive fruit fly, indicating their ecological significance in plant-insect interactions. senasica.gob.mx

Furthermore, abiotic stress is a known trigger for volatile production. As noted previously, olive trees under climatic stress can increase their synthesis of essential oils and other secondary metabolites to protect against oxidative damage. researchgate.net This suggests that environmental hardships can directly lead to an increased production of volatile compounds, including potentially this compound, as part of the plant's adaptive stress response.

Identification in Other Food Matrices

Studies within Cocoa Volatilome Complexity

Within the complex assortment of volatile compounds that constitute the cocoa volatilome, this compound has been identified. Specifically, research utilizing comprehensive two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GC×GC–TOF-MS) has detected its isomers, (5Z)- and (5E)-3-ethyl-1,5-octadiene. spectroscopyonline.comresearchgate.netmdpi.com These compounds are noted as being part of a group of unsaturated alkanes that are also characteristic of the early stages of olive ripening. spectroscopyonline.com The detection of such compounds is significant in the context of food fingerprinting, where the volatile profile can provide information about the quality and processing of food products like cocoa. spectroscopyonline.com

Presence in Rocket Salad (Eruca sativa) Volatile Profiles

This compound is a documented component of the volatile organic compound profile of rocket salad (Eruca sativa). nih.govcardiff.ac.uk Studies analyzing the headspace of rocket salad have putatively identified this alkene among numerous other compounds. nih.govcardiff.ac.uk Its presence varies among different accessions and can change over the course of post-harvest storage. nih.gov For instance, in a comparative study of different rocket species and leaf damage levels, this compound was detected in both Diplotaxis tenuifolia and Eruca sativa. cardiff.ac.uk The compound is listed alongside other alkenes, alcohols, aldehydes, and isothiocyanates that collectively form the characteristic aroma profile of rocket. cardiff.ac.ukmdpi.comnih.gov

Below is a table summarizing the findings on the presence of this compound in various Brassicaceae species, including rocket salad.

| Species Name | Common Name | This compound Relative Abundance (%) |

| Brassica oleracea L. var. sabauda | Savoy Cabbage | 79.6 |

| Brassica oleracea L. var. acephala (collard group) | Kale 'Red Russian' | 52.9 |

| Brassica oleracea L. var. acephala (palmifolia group) | Kale 'Nero di Toscana' | 29.9 |

| Brassica oleracea L. var. acephala (viridis group) | Kale 'Galega' | 49.5 |

| Brassica incana Ten. | Wild Cabbage | 19.6 |

| Brassica mollis Vis. | Soft Cabbage | 10.8 |

| Diplotaxis tenuifolia L. | Perennial Wall-rocket | 3.5 |

| Eruca sativa Mill. | Rocket Salad | 2.4 |

| Brassica oleracea L. var. capitata (landrace) | Cabbage 'Bjelovarac' | 0.0 |

| Data sourced from a comprehensive study on Brassicaceae volatilomes. mdpi.comnih.gov |

Biosynthetic Pathways in Natural Product Formation

The formation of this compound in natural systems is intrinsically linked to the metabolic processes within plants, particularly pathways involving the enzymatic oxidation of fatty acids.

Contribution of Lipoxygenase (LOX) Pathway to Diene Biosynthesis

The primary route for the biosynthesis of this compound is the lipoxygenase (LOX) pathway. mdpi.commdpi.comocl-journal.org This pathway involves a cascade of enzymatic reactions that begin with the oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids. mdpi.comnih.gov The LOX enzyme catalyzes the formation of hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) to produce smaller volatile compounds. ocl-journal.orgbiomedres.us While the LOX pathway is well-known for generating C6 "green leaf volatiles" like hexenal, it also gives rise to other compounds. mdpi.comnih.gov this compound is specifically described as being produced through the same branch of the LOX pathway that forms C5 compounds. mdpi.com Its concentration has been shown to vary based on factors like olive cultivar, geographical origin, and agricultural practices, and it is often analyzed alongside other LOX-derived volatiles to characterize food products like virgin olive oil. mdpi.combiomedres.usmdpi.com

The table below shows the relative abundance of two isomers of this compound found in Amfissis cultivar olive oils from two different regions in Greece, highlighting the influence of geography on LOX pathway products.

| Compound | Region 1 (Phocis) Mean Relative Area (%) | Region 2 (Magnesia) Mean Relative Area (%) |

| This compound isomer 1 | 3.7 ± 1.5 | 4.5 ± 3.0 |

| This compound isomer 2 | 6.1 ± 2.4 | 7.0 ± 4.6 |

| Data adapted from a study on the geographical origin of Amfissis olive oil. biomedres.us |

Involvement of Secondary Metabolic Pathways and Radical Intermediates

The lipoxygenase (LOX) pathway is a key secondary metabolic pathway in plants, responsible for producing a wide array of volatile compounds. mdpi.comresearchgate.net The formation of these compounds, including this compound, is a response to tissue disruption or stress and plays a role in plant defense and signaling. mdpi.com The enzymatic reactions within the LOX pathway, particularly the initial dioxygenation of fatty acids by lipoxygenase, proceed through radical intermediates. This process involves the abstraction of a hydrogen atom and the subsequent insertion of molecular oxygen, which is characteristic of reactions involving radical species. Therefore, the biosynthesis of this compound is an outcome of these complex enzymatic reactions within secondary metabolism that are mechanistically reliant on the formation and transformation of radical intermediates.

Future Research Directions and Translational Opportunities

Development of Novel and More Selective Synthetic Routes to 3-Ethyl-1,5-octadiene

The efficient and selective synthesis of this compound is a pivotal area for future research. Current synthetic strategies for substituted dienes often rely on transition metal-catalyzed cross-coupling reactions, which offer a high degree of control over regioselectivity and stereoselectivity. snnu.edu.cnnih.gov Future investigations could focus on adapting and optimizing these methods for the specific synthesis of this compound.

Palladium-catalyzed reactions, for instance, have demonstrated remarkable efficiency in the carbonylation of 1,3-dienes to produce various aliphatic diesters. nih.gov Research into the application of similar palladium catalyst systems, potentially with bespoke ligands, could pave the way for a direct and highly selective synthesis of this compound from readily available starting materials. Furthermore, nickel-catalyzed homoallylation reactions of aldehydes with 1,3-dienes present another promising avenue. nus.edu.sg Mechanistic studies of these nickel-catalyzed processes suggest the involvement of catalytic cycles that could be tailored to favor the formation of the desired this compound isomer. nih.govacs.orgnih.govacs.org

The development of chemoenzymatic and bioenzymatic synthesis routes also holds considerable promise. nih.govresearchgate.net Leveraging the high selectivity of enzymes could lead to the production of enantiomerically pure this compound, which would be invaluable for certain applications.

Advanced Spectroscopic Characterization for Deeper Mechanistic Insights into Diene Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While standard spectroscopic data such as mass spectrometry is available, nist.govnih.gov future research should employ advanced spectroscopic techniques to gain deeper mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to characterize the products of diene reactions. core.ac.uk In-depth 1H and 13C NMR analysis, including two-dimensional techniques like COSY and HMBC, can provide detailed structural information and help elucidate the connectivity of complex reaction products.

Kinetic studies using techniques like NMR spectroscopy can be employed to understand the order of reactions and the influence of various catalysts and reaction conditions on the rate of formation of this compound. Such studies have been successfully applied to investigate the mechanisms of other diene reactions, such as nickel-catalyzed cycloadditions. acs.org

Expansion of Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the mechanisms and predicting the outcomes of chemical reactions. dntb.gov.uanih.govnih.govmdpi.comias.ac.inresearchgate.netrsc.org Future research should expand the use of computational modeling to design novel and efficient synthetic routes to this compound and to predict its reactivity in various chemical transformations.

DFT calculations can be used to investigate the thermodynamics and kinetics of different reaction pathways, allowing for the in-silico screening of potential catalysts and reaction conditions. researchgate.netacs.orgrsc.org This can significantly reduce the experimental effort required to optimize a synthetic procedure. For example, computational studies on nickel-catalyzed [4 + 4 + 2] cycloadditions of dienes and alkynes have provided valuable insights into the reaction mechanism and the factors controlling selectivity. acs.org Similar studies focused on reactions leading to this compound could guide the development of highly selective synthetic methods.

Furthermore, computational models can be used to predict the spectroscopic properties of this compound and its reaction intermediates, which can aid in their experimental identification and characterization.

Exploration of this compound's Role in Emerging Materials Science Applications Beyond Traditional Polymers

While dienes are well-known monomers for the synthesis of polymers and rubbers, libretexts.org the potential applications of this compound in emerging areas of materials science remain largely unexplored. Future research should investigate the incorporation of this functionalized diene into advanced materials with novel properties.

One promising area is the development of stimuli-responsive polymers. The Diels-Alder reaction, a classic reaction of dienes, is reversible and can be used to create cross-linked polymers that can be de-cross-linked and re-formed in response to thermal stimuli. researchgate.netacs.orgstrath.ac.uk Incorporating this compound into such systems could lead to the development of self-healing materials, recyclable thermosets, and drug delivery vehicles. The ethyl substituent on the diene could be used to tune the kinetics and thermodynamics of the Diels-Alder reaction, allowing for precise control over the material's properties.

Additionally, the unique structure of this compound could be exploited in the synthesis of functionalized polyolefins with tailored properties. scirp.orgmdpi.comdntb.gov.ua The presence of the ethyl group could influence the polymer's microstructure and, consequently, its mechanical and thermal properties. Research in this area could lead to the development of new plastics and elastomers with enhanced performance characteristics. The use of boron-substituted dienes in the synthesis of functional materials also suggests a potential avenue for exploring boron-functionalized derivatives of this compound. researchgate.netnih.gov

Deepening Understanding of Biosynthetic Regulation and Enzymatic Pathways Governing Diene Formation in Natural Systems

The identification of this compound as a metabolite suggests its natural occurrence and biosynthesis. nih.gov Future research should aim to elucidate the specific enzymatic pathways and regulatory mechanisms that govern its formation in biological systems. Many dienes are classified as terpenoids, a large and diverse class of natural products. elsevierpure.comimperial.ac.ukyoutube.com

The biosynthesis of terpenoids typically proceeds through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov While most terpenoids are formed through head-to-tail condensation of these precursors, the existence of "irregular" terpenoids, formed through alternative condensation mechanisms, is well-documented. imperial.ac.ukyoutube.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Ethyl-1,5-octadiene in a laboratory setting?

- Methodological Answer : Synthesis typically involves catalytic cross-coupling or isomerization reactions. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign double-bond positions and substituents. Gas chromatography–mass spectrometry (GC–MS) with retention index matching and spectral library comparison is essential for purity assessment . New compounds require full characterization, including high-resolution mass spectrometry (HRMS), while known compounds should cite prior literature for identity confirmation .

Q. How can researchers detect and quantify trace levels of this compound in complex biological matrices?

- Methodological Answer : Dynamic headspace solid-phase microextraction (HS-SPME) coupled with GC–quadrupole MS (GC–qMS) is optimal. Use a polar/non-polar column combination (e.g., DB-WAX/DB-5) to resolve co-eluting volatiles. Quantify via external calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Limit of detection (LOD) can reach sub-ppb levels with selected ion monitoring (SIM) .

Advanced Research Questions

Q. What experimental designs are appropriate for studying this compound’s role in plant stress responses and herbivore defense?

- Methodological Answer : Simulate stressors (e.g., mechanical wounding, drought) in controlled environments (growth chambers) and monitor VOC emissions using real-time proton-transfer-reaction MS (PTR-MS). Compare wild-type and genetically modified plants (e.g., silenced in autolysis pathways) to establish causality. Include negative controls (e.g., non-stressed plants) and replicate experiments to account for environmental variability .

Q. How can this compound serve as a biomarker for food authenticity and quality in olive oil?

- Methodological Answer : Employ comprehensive two-dimensional GC–time-of-flight MS (GC×GC–TOF-MS) to resolve isomers and co-eluting compounds in olive oil. Use multivariate analysis (e.g., PCA, PLS-DA) to correlate this compound concentrations with sensory descriptors (e.g., "geranium-like" odor) and adulteration markers. Validate methods via inter-laboratory studies and reference materials .

Q. What challenges arise in differentiating stereoisomers of this compound, and how can they be addressed?